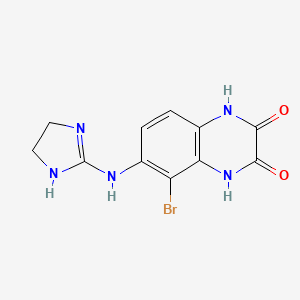
Brimonidine-2,3-dione
Übersicht
Beschreibung
Brimonidine-2,3-dione is a chemical compound with the molecular formula C11H10BrN5O2. It is a derivative of brimonidine, which is an alpha-2 adrenergic agonist commonly used in the treatment of glaucoma and ocular hypertension. This compound is primarily used in pharmaceutical research and development as an impurity standard for brimonidine .
Wissenschaftliche Forschungsanwendungen
Brimonidine-2,3-dione has several scientific research applications, including:
Pharmaceutical Research: It is used as an impurity standard in the development and quality control of brimonidine-based medications.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interactions with alpha-2 adrenergic receptors.
Medical Research: Research on this compound contributes to understanding the pharmacokinetics and pharmacodynamics of brimonidine and its derivatives.
Industrial Applications: The compound is used in the synthesis of other chemical entities and as a reference standard in analytical chemistry.
Wirkmechanismus
Target of Action
Brimonidine-2,3-dione primarily targets the alpha-2 adrenergic receptors . These receptors are part of the ocular hypotensive agent drug class used in the chronic treatment of glaucoma . Brimonidine displays a higher selectivity toward the alpha-2 adrenergic receptors than other alpha-2 adrenergic agonists .
Mode of Action
The compound acts as an alpha-2 adrenergic agonist . Upon binding to the alpha-2 adrenergic receptors, it inhibits the activity of adenylate cyclase, leading to a reduction in cyclic AMP levels . This results in a decrease in noradrenaline release at the synaptic junction, noradrenaline-induced stimulation of beta-2 adrenoceptors, and production of aqueous humor by the ciliary epithelium .
Biochemical Pathways
The activation of alpha-2 receptors and subsequent inhibition of adenylate cyclase disrupts the normal cyclic AMP levels . This affects the production of aqueous humor by the ciliary epithelium . The exact biochemical pathways affected by this compound and their downstream effects are still under investigation.
Pharmacokinetics
Brimonidine and its metabolites are predominantly eliminated via urinary excretion, with 74% of the total dose being found in the urine . Studies on ocular pharmacokinetics of Brimonidine Drug Delivery System in monkeys have been conducted, and translational pharmacokinetic modeling has been applied to predict tissue exposure in the human eye .
Result of Action
The primary result of this compound’s action is the lowering of intraocular pressure in patients with open-angle glaucoma or ocular hypertension . It achieves this by reducing aqueous humor production and increasing uveoscleral outflow . An elevated intraocular pressure is the most significant risk factor for developing glaucomatous optic neuropathy, which is associated with progressive visual field loss .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the compound is oxidatively stable, which is associated with fewer reports of ocular allergic reactions compared to other alpha-2 adrenergic agonists .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Brimonidine-2,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary enzymes involved in the metabolism of this compound is aldehyde oxidase, which catalyzes the oxidation of Brimonidine to form this compound . This interaction is significant as it highlights the role of aldehyde oxidase in the metabolic pathway of Brimonidine. Additionally, this compound may interact with other biomolecules, such as cytochrome P450 enzymes, which are involved in the oxidative metabolism of various compounds .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound modulates the ROCK1 signaling pathway, which plays a critical role in adipogenic differentiation in 3T3-L1 cells . This modulation affects the expression of genes related to adipogenesis, such as Pparγ and Fabp4, and alters the physical properties of 3D spheroids formed by these cells . Furthermore, this compound impacts mitochondrial respiration and glycolytic capacity, indicating its influence on cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. As an α2-adrenergic agonist, this compound binds to α2-adrenergic receptors, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP (cAMP) levels . This reduction in cAMP levels affects various downstream signaling pathways, ultimately influencing cellular functions such as aqueous humor production and vasoconstriction . Additionally, this compound may interact with other biomolecules, such as G protein-coupled receptors, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability under certain conditions, but may degrade over extended periods . The long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. For example, in a study on form-deprivation myopia in guinea pigs, this compound was found to inhibit the development of myopia over a 21-day period . This indicates that this compound can exert sustained effects on cellular processes over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving monkeys, different dosages of this compound were administered to evaluate its pharmacokinetics and pharmacodynamics . It was observed that higher doses of this compound resulted in increased concentrations in ocular tissues, leading to more pronounced effects on intraocular pressure and retinal protection . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by hepatic enzymes. The principal metabolic pathways include the oxidation of Brimonidine to form this compound, catalyzed by aldehyde oxidase . Additionally, this compound undergoes further oxidation to form 2-oxobrimonidine and 3-oxobrimonidine . These metabolic transformations are crucial for the elimination of Brimonidine from the body and play a significant role in its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its pharmacological effects. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it is distributed to various cellular compartments, including the cytoplasm and organelles . The distribution of this compound is influenced by its physicochemical properties, such as solubility and molecular weight . Additionally, this compound may accumulate in certain tissues, leading to localized effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be targeted to specific organelles, such as mitochondria, where it influences cellular metabolism and energy production . The localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of brimonidine-2,3-dione typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of 5-bromo-6-(4,5-dihydro-1H-imidazol-2-yl)amino-1,4-dihydro-2,3-quinoxalinedione with appropriate reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and consistency. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the production process and verify the final product’s quality .
Analyse Chemischer Reaktionen
Types of Reactions
Brimonidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while reduction can produce amine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Brimonidine: An alpha-2 adrenergic agonist used to treat glaucoma and ocular hypertension.
Clonidine: Another alpha-2 adrenergic agonist used for hypertension and attention deficit hyperactivity disorder (ADHD).
Apraclonidine: An alpha-2 adrenergic agonist used to reduce intraocular pressure.
Uniqueness
Brimonidine-2,3-dione is unique due to its specific structural modifications, which make it a valuable impurity standard in pharmaceutical research. Its distinct chemical properties and reactivity profile differentiate it from other alpha-2 adrenergic agonists .
Eigenschaften
IUPAC Name |
5-bromo-6-(4,5-dihydro-1H-imidazol-2-ylamino)-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2/c12-7-5(16-11-13-3-4-14-11)1-2-6-8(7)17-10(19)9(18)15-6/h1-2H,3-4H2,(H,15,18)(H,17,19)(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKOHBASICGZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=C(C=C2)NC(=O)C(=O)N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


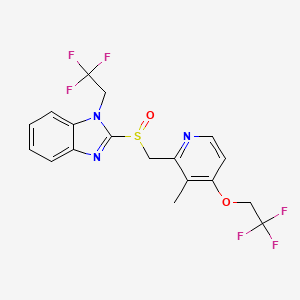
![1-Methyl-12-thioxopyrido[1,2,3,4]imidazole-[1,2-a]benzimidazole-2(12H)-one](/img/structure/B601808.png)
![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)

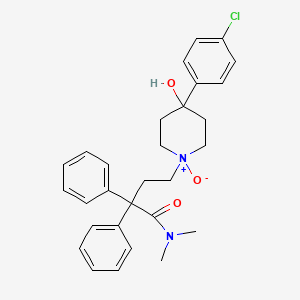
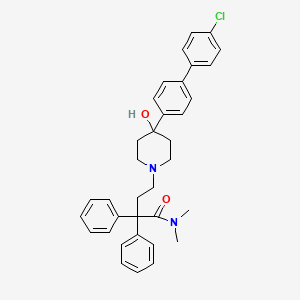
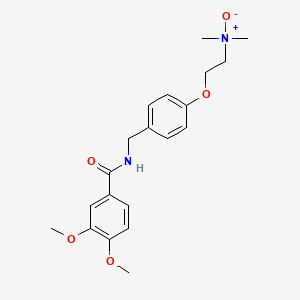

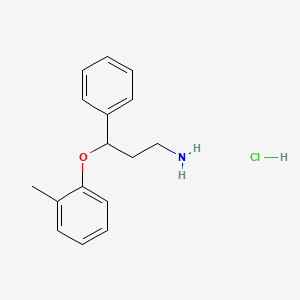
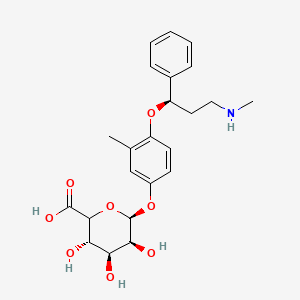
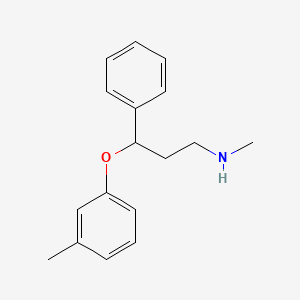
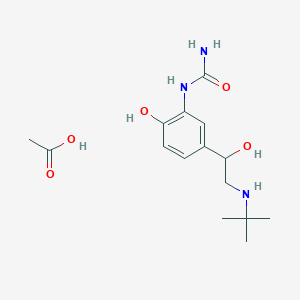
![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)
